4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine
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Overview
Description
The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine” is a complex organic molecule. It’s likely to be involved in various biological and chemical processes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compounds of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Scientific Research Applications
Nonlinear Optical Properties
Pyrimidine derivatives, including structures similar to 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine, have been investigated for their potential applications in nonlinear optics (NLO). Research indicates that phenyl pyrimidine derivatives exhibit considerable NLO character, suggesting potential use in optoelectronic high-tech applications (Hussain et al., 2020).
Antimicrobial Activity
Some pyrimidine derivatives have demonstrated antimicrobial properties. Studies on various compounds incorporating the antipyrine moiety, which is structurally related to this compound, have shown these compounds to possess significant antimicrobial activities (Bondock et al., 2008).
Anti-Inflammatory and Anticancer Activity
Certain pyrimidine derivatives have been explored for their potential in treating inflammation and cancer. For example, a study on novel pyrrolo[2,3-d]pyrimidine derivatives showed significant in vivo anti-inflammatory activity (Mohamed et al., 2013). Additionally, some pyrazolone derivatives bearing biologically active moieties, related to the pyrimidine structure, were found to have anticancer activities against human breast cancer cell lines (Ghorab et al., 2014).
Heterocyclic Synthesis
Pyrimidine derivatives are also used in the synthesis of various heterocyclic compounds. Their utility in the synthesis of novel heterocycles, including pyrazole, pyridine, and other pyrimidine derivatives, demonstrates their versatility in chemical synthesis (Fadda et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of key components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .
Result of Action
The compound’s action results in the inhibition of bacterial growth due to disruption of essential biochemical processes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets.
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-3-4-16(2)25(15)19-7-5-17(6-8-19)20-11-14-23-21(24-20)18-9-12-22-13-10-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYNNCURQSDYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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